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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-amine

Cat. No.: B1341997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic property data for 2,3-
Dimethylbutan-1-amine. Due to a lack of extensive experimental data for this specific

compound in publicly available literature, this document presents computed properties

alongside experimentally determined data for a structurally similar compound, n-hexylamine,

for comparative purposes. Furthermore, it details the common experimental protocols used for

determining the key thermodynamic properties of amines.

Core Thermodynamic Data
The following tables summarize the known and computed thermodynamic and physical

properties of 2,3-Dimethylbutan-1-amine.

Table 1: Computed Physicochemical and
Thermodynamic Properties of 2,3-Dimethylbutan-1-
amine
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Property Value Source

Molecular Formula C6H15N PubChem[1]

Molecular Weight 101.19 g/mol PubChem[1]

XLogP3 1.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 101.120449483 Da PubChem[1]

Topological Polar Surface Area 26 Å² PubChem[1]

Heavy Atom Count 7 PubChem[1]

Table 2: Comparison of Properties of 2,3-Dimethylbutan-
1-amine (Computed) and n-Hexylamine (Experimental)

Property
2,3-Dimethylbutan-
1-amine
(Computed)

n-Hexylamine
(Experimental)

Source

Molecular Weight 101.19 g/mol 101.19 g/mol PubChem[1][2]

Boiling Point Not available 131-132 °C Sigma-Aldrich[3]

Melting Point Not available -23 °C Sigma-Aldrich[3]

Density Not available 0.766 g/mL at 25 °C Sigma-Aldrich[3]

Heat of Vaporization Not available

36.54 kJ/mol (at

boiling point); 45.10

kJ/mol at 25 °C

PubChem[2]

Liquid Phase Heat

Capacity (Cp,liquid)
Not available

252 J/mol*K at 298.15

K

NIST WebBook[1][4]

[5]

Vapor Pressure Not available 7.95 mm Hg at 20 °C PubChem[2]
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Experimental Protocols for Thermodynamic
Property Determination
The determination of thermodynamic properties for amines involves a range of established

experimental techniques. The following sections detail the methodologies for key

thermodynamic parameters.

Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization, the energy required to transform a given quantity of a substance

from a liquid into a gas at a given pressure, is a critical thermodynamic property.

Methodology: Calorimetry

Direct determination of the enthalpy of vaporization is often performed using calorimetry.

Apparatus: A specialized calorimeter, such as a Calvet-type microcalorimeter or a differential

scanning calorimeter (DSC), is used.

Procedure:

A precisely weighed sample of the amine is placed in a sample cell within the calorimeter.

The sample is heated at a controlled rate.

As the sample vaporizes, the heat absorbed is measured.

The enthalpy of vaporization is calculated from the heat absorbed and the amount of

substance vaporized.

Key Considerations: The purity of the sample is crucial for accurate measurements. The

experiment must be conducted under controlled pressure conditions.

Heat Capacity (Cp)
Heat capacity is the amount of heat that must be added to a substance to raise its temperature

by one unit.
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Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity.

Apparatus: An adiabatic calorimeter consists of a sample container, a heater, a temperature

sensor, and an adiabatic shield.

Procedure:

The amine sample is placed in the sample container.

A known amount of electrical energy is supplied to the heater, causing the temperature of

the sample to rise.

The temperature change is precisely measured.

The heat capacity is calculated from the energy input and the temperature change, after

accounting for the heat capacity of the container.

Key Considerations: The system must be well-insulated to prevent heat loss to the

surroundings, hence the term "adiabatic."

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a more common and faster method for determining heat capacity.

Apparatus: A differential scanning calorimeter measures the difference in heat flow between

a sample and a reference pan as a function of temperature.

Procedure:

An empty sample pan and an empty reference pan are heated at a constant rate to obtain

a baseline.

A standard material with a known heat capacity (e.g., sapphire) is placed in the sample

pan and heated to determine the heat flow difference.
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The amine sample is then placed in the sample pan and subjected to the same heating

program.

The heat capacity of the sample is calculated by comparing the heat flow difference of the

sample to that of the standard.

Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its

condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

Apparatus: A static apparatus consists of a sample cell connected to a pressure measuring

device (manometer) and a temperature-controlled bath.

Procedure:

The amine sample is degassed to remove any dissolved air.

The sample is placed in the cell, which is then immersed in the temperature-controlled

bath.

The pressure of the vapor in equilibrium with the liquid is measured at various

temperatures.

Key Considerations: It is essential to ensure that the system has reached thermal and phase

equilibrium before taking a pressure reading.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of

the enthalpy of vaporization of an amine using differential scanning calorimetry.
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Sample Preparation DSC Measurement

Data Analysis

Weigh Amine Sample

Verify Purity (e.g., GC-MS)

Load Sample into Pan

Calibrate DSC with Standard

Run Baseline (Empty Pans)

Heat Sample at Controlled Rate

Record Heat Flow vs. Temperature

Integrate Endothermic Peak

Calculate Enthalpy of Vaporization

Report ΔHvap with Uncertainty

Click to download full resolution via product page

Workflow for ΔHvap determination by DSC.
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This guide provides a foundational understanding of the thermodynamic properties of 2,3-
Dimethylbutan-1-amine, contextualized with experimental data from a similar compound and

detailed methodologies for property determination. For definitive thermodynamic data on 2,3-
Dimethylbutan-1-amine, further experimental investigation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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